[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to an acetic acid moiety, with an acetyl-isopropyl-amino substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes the following steps:
Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with a suitable acylating agent to introduce the amino group.
Introduction of the acetyl-isopropyl-amino group: The intermediate is then reacted with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine to introduce the acetyl-isopropyl-amino group.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclohexylamino and acetyl-isopropyl-amino groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The acetyl-isopropyl-amino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: This compound features a thiazole ring with an amino and carboxylate group, similar to the cyclohexylamino and acetic acid moieties in [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: This compound contains a thiazole ring and a furan ring, offering structural similarities to the cyclohexylamino group.
Uniqueness
The uniqueness of this compound lies in its combination of cyclohexylamino and acetyl-isopropyl-amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-[acetyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)15(10(3)16)12-6-4-11(5-7-12)14-8-13(17)18/h9,11-12,14H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADDRBCVULSRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NCC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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